2,4-Dichloro-5,6-difluoroquinazoline
Description
Significance of the Quinazoline (B50416) Core in Heterocyclic Chemistry
The quinazoline scaffold, a fused aromatic heterocycle consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the field of heterocyclic chemistry. frontiersin.org Its structure is not only of academic interest but also serves as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from the ability of the quinazoline framework to provide ligands for a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov
Historically, the first quinazoline derivative was synthesized in 1869, and the parent compound, quinazoline, was later prepared in 1903. nih.gov Since then, research has revealed that derivatives of quinazoline and its oxidized form, quinazolinone, exhibit numerous biological properties, including anticancer, anti-inflammatory, antibacterial, and antihypertensive activities. frontiersin.orgnih.gov The versatility of the quinazoline core allows for substitutions at various positions, which significantly modifies its physicochemical and biological properties. This adaptability has made it a key component in numerous FDA-approved drugs, such as the anticancer agents Iressa (Gefitinib) and Tarceva (Erlotinib). nih.gov The continued exploration of novel synthetic routes and the functionalization of the quinazoline skeleton remain active areas of research, aiming to develop new therapeutic agents and functional materials. frontiersin.orgrsc.org
Contextualizing 2,4-Dichloro-5,6-difluoroquinazoline within Perhalogenated Aromatic Systems Research
This compound belongs to the class of highly halogenated aromatic compounds. The introduction of multiple halogen atoms onto an aromatic system dramatically alters its electronic properties, reactivity, and stability. Perhalogenation, where all hydrogen atoms on a scaffold are replaced by halogens, creates compounds with unique characteristics. The carbon-fluorine bond, in particular, is the strongest single bond in organic chemistry, lending exceptional thermal and chemical stability to polyfluorinated molecules.
In the context of this compound, the presence of two chlorine atoms and two fluorine atoms on the quinazoline core has profound implications. The halogens, being highly electronegative, exert a strong electron-withdrawing effect on the aromatic system. This effect significantly lowers the electron density of the rings, making the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The fluorine atoms on the benzene portion and the chlorine atoms on the pyrimidine portion create a highly electron-deficient scaffold, enhancing the reactivity of the C2 and C4 positions toward nucleophiles. This heightened reactivity makes the compound a valuable and versatile intermediate for synthesizing more complex, highly substituted quinazoline derivatives.
Overview of Research Trajectories for Dichloro-difluoroquinazoline Derivatives
The research trajectory for derivatives of this compound is primarily guided by its utility as a highly reactive chemical building block. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, allowing for sequential and regioselective substitution reactions.
A major focus of research is in the field of medicinal chemistry, particularly in the development of kinase inhibitors. nih.gov The 4-aminoquinazoline structure is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases. nih.govnih.gov Research efforts often involve the following path:
Regioselective Substitution: The C4 chlorine is significantly more reactive than the C2 chlorine, allowing for selective substitution with various amines (anilines, aliphatic amines, etc.) to produce 2-chloro-4-aminoquinazoline intermediates. nih.govderpharmachemica.com
Further Functionalization: The remaining chlorine atom at the C2 position can then be substituted with other nucleophiles to create diverse libraries of 2,4-disubstituted quinazolines.
Molecular Hybridization: Another research avenue involves linking the quinazoline scaffold with other biologically active pharmacophores to create hybrid molecules with potentially enhanced or multi-target activity. nih.gov
Furthermore, the incorporation of fluorine atoms, as seen in the 5,6-difluoro substitution, is a modern strategy in drug design. Fluorine can improve metabolic stability, binding affinity, and membrane permeability. The development of fluorinated quinazoline-based molecules as potential PET (Positron Emission Tomography) radiotracers for in vivo imaging of biological targets like tropomyosin receptor kinases (Trk) represents a cutting-edge research direction. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H2Cl2F2N2 |
|---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
2,4-dichloro-5,6-difluoroquinazoline |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-5-4(13-8(10)14-7)2-1-3(11)6(5)12/h1-2H |
InChI Key |
XBFBIETUWMHQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(N=C2Cl)Cl)F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 2,4 Dichloro 5,6 Difluoroquinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions on the 2,4-Dichloro-5,6-difluoroquinazoline Scaffold
Nucleophilic aromatic substitution (SNAr) is a cornerstone of the functionalization of the this compound core. The electron-deficient nature of the quinazoline (B50416) ring system, exacerbated by the halogen substituents, renders the C2 and C4 positions highly susceptible to attack by a wide range of nucleophiles.
Regioselectivity and Site-Specificity of Nucleophilic Attack at C2 and C4 Positions
A critical aspect of the SNAr reactions on 2,4-dichloroquinazoline (B46505) systems is the pronounced regioselectivity. It is well-documented in related scaffolds like 2,4-dichloroquinazolines that nucleophilic attack preferentially occurs at the C4 position over the C2 position. mdpi.com This selectivity is primarily governed by electronic factors. Theoretical studies, including Density Functional Theory (DFT) calculations on the parent 2,4-dichloroquinazoline, have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a greater positive charge compared to the C2 carbon. mdpi.com This makes the C4 position the more electrophilic center and thus more prone to nucleophilic attack. mdpi.com
The substitution pattern in this compound is expected to follow this trend, with the C4-chloro substituent being significantly more labile than the C2-chloro substituent. The strong electron-withdrawing effect of the fluorine atoms at the C5 and C6 positions further depletes the electron density of the heterocyclic ring, enhancing the electrophilicity of both carbon centers, but the inherent reactivity difference between C4 and C2 is maintained. Consequently, the first nucleophilic substitution almost exclusively takes place at the C4 position. A second substitution at the C2 position is possible but generally requires more forcing reaction conditions, such as higher temperatures or the use of microwave irradiation, due to the deactivation of the ring by the first introduced substituent and the inherently lower reactivity of the C2 position. mdpi.com
Reaction Pathways with Various Nucleophiles (e.g., amines, thiols, azides)
The predictable regioselectivity of this compound allows for its sequential functionalization with a variety of nucleophiles.
Amines: The reaction with primary and secondary amines is one of the most extensively studied transformations. Typically, reacting this compound with one equivalent of an amine in a suitable solvent like isopropanol (B130326) or acetonitrile (B52724), often in the presence of a base such as diisopropylethylamine (DIPEA) to scavenge the liberated HCl, leads to the selective formation of 2-chloro-4-amino-5,6-difluoroquinazoline derivatives. researchgate.netderpharmachemica.com This reaction is generally efficient and proceeds under relatively mild conditions. The synthesis of a diverse library of 4-aminoquinazoline derivatives has been achieved through this method, highlighting its robustness. researchgate.netderpharmachemica.com
Thiols: Thiolates, being soft nucleophiles, are also effective in displacing the C4-chloro group. The reaction of this compound with thiols or their corresponding sodium or potassium salts would be expected to yield 2-chloro-4-(alkyl/arylthio)-5,6-difluoroquinazolines. This transformation provides a route to sulfur-containing quinazoline derivatives.
Azides: The azide (B81097) ion (N₃⁻) is another potent nucleophile that can participate in SNAr reactions. The reaction of similar activated dichloro-heterocycles with sodium azide typically results in the displacement of the most reactive chlorine atom. rsc.org For this compound, treatment with sodium azide in a polar aprotic solvent like DMF or acetonitrile would predictably lead to the formation of 4-azido-2-chloro-5,6-difluoroquinazoline. rsc.org These azido (B1232118) derivatives are valuable synthetic intermediates themselves, capable of undergoing further transformations such as 1,3-dipolar cycloadditions or reduction to the corresponding amine.
Table 1: Regioselective SNAr Reactions of this compound with Various Nucleophiles (Predicted Products)
| Nucleophile | Predicted Product at C4 | Typical Reaction Conditions |
|---|---|---|
| Primary/Secondary Amine (R¹R²NH) | 2-Chloro-4-(N-R¹,R²)-5,6-difluoroquinazoline | Isopropanol, reflux |
| Thiol (RSH) | 2-Chloro-4-(S-R)-5,6-difluoroquinazoline | Base (e.g., K₂CO₃), DMF |
| Sodium Azide (NaN₃) | 4-Azido-2-chloro-5,6-difluoroquinazoline | Acetonitrile or DMF |
Influence of Difluoro Substitution on Dichloroquinazoline Reactivity
The introduction of two fluorine atoms at the 5- and 6-positions of the quinazoline ring has a profound impact on the molecule's reactivity. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly lowers the electron density across the entire quinazoline scaffold.
This general decrease in electron density enhances the electrophilicity of the carbon atoms bonded to the chlorine atoms, particularly C4 and C2. As a result, this compound is more reactive towards nucleophilic attack compared to its non-fluorinated counterpart, 2,4-dichloroquinazoline. This heightened reactivity can lead to faster reaction rates and may allow for substitutions to occur under milder conditions. Studies on analogous systems, such as dichloropyrimidines, have shown that the presence of electron-withdrawing groups on the ring system facilitates SNAr reactions. wuxiapptec.comresearchgate.net The difluoro substitution, therefore, acts as an "activating" group for nucleophilic substitution, making the scaffold an even more attractive platform for building complex molecular architectures.
Exploration of Other Chemical Transformations for this compound Derivatives
Beyond SNAr reactions, derivatives of this compound can undergo a range of other chemical transformations, opening up further avenues for molecular diversification.
Cyclization and Heterocyclization Reactions
Once the C4 and/or C2 positions are functionalized, the resulting derivatives can serve as precursors for various cyclization reactions. For instance, if a nucleophile containing a second reactive site is introduced, an intramolecular cyclization can be triggered to form fused heterocyclic systems. An example from related quinazoline chemistry involves the cyclization of semicarbazide (B1199961) derivatives to form triazolin-5-one rings. nih.gov Similarly, a 4-substituted amino-quinazoline derivative, where the substituent contains a suitable functional group (e.g., a hydroxyl or another amino group), could be induced to cyclize onto the N3 position of the quinazoline ring or another proximal site, leading to novel polycyclic structures. Electrophilic intramolecular cyclization is another possibility, as demonstrated in the heteroannulation of allyl-substituted quinazolinones. rsc.org
Oxidative Coupling Reactions
Oxidative coupling reactions represent a powerful, modern tool for the formation of carbon-carbon or carbon-heteroatom bonds. These reactions often proceed via C-H activation and are typically catalyzed by transition metals such as palladium, copper, or iron. mdpi.comresearchgate.netnih.gov While direct oxidative coupling on the this compound core is less explored, its derivatives are potential candidates for such transformations. For example, a 4-amino- or 4-thio-substituted 5,6-difluoroquinazoline derivative could potentially undergo oxidative coupling with another aromatic or heteroaromatic system to form biaryl or hetero-biaryl structures. researchgate.netnih.gov Such reactions are of great interest for the synthesis of complex ligands and materials. The development of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted quinazolines from their halogenated precursors, and similar principles could be applied to oxidative coupling strategies. nih.gov
Table 2: Potential Chemical Transformations of this compound Derivatives
| Reaction Type | Substrate Example | Potential Product |
|---|---|---|
| Intramolecular Cyclization | 4-(2-Hydroxyethylamino)-2-chloro-5,6-difluoroquinazoline | Fused oxazinoquinazoline system |
| Oxidative C-C Coupling | 4-Anilino-2-chloro-5,6-difluoroquinazoline + Benzene (B151609) | Biaryl-linked quinazoline derivative |
Mechanistic Studies of this compound Chemical Reactions
While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the public domain, the underlying principles of its chemical reactions can be thoroughly understood by examining studies of closely related 2,4-dichloroquinazoline analogues. nih.govmdpi.com The insights from these studies, particularly those employing computational methods like Density Functional Theory (DFT), provide a robust framework for understanding the reactivity of the title compound. mdpi.comresearchgate.net
The primary mechanism governing the substitution of the chloro groups is the nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves a two-step addition-elimination sequence.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms (C2 or C4) bearing a chlorine atom. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-complex. researchgate.net The negative charge in this intermediate is delocalized over the aromatic system, particularly onto the electronegative nitrogen atoms of the quinazoline ring.
The presence of the strongly electron-withdrawing fluorine atoms at the C5 and C6 positions is anticipated to further enhance the electrophilicity of the quinazoline ring system, thereby facilitating the initial nucleophilic attack and stabilizing the resulting Meisenheimer complex.
Step 2: Elimination of the Leaving Group
In the second step, the aromaticity of the quinazoline ring is restored by the departure of the chloride ion (the leaving group), yielding the substituted product.
Regioselectivity of Nucleophilic Substitution
A critical aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack, i.e., whether the substitution occurs preferentially at the C2 or C4 position. For a broad range of nucleophiles, including amines, the substitution is overwhelmingly favored at the C4 position. nih.govderpharmachemica.com
Computational studies on the parent 2,4-dichloroquinazoline provide a clear rationale for this observed regioselectivity. mdpi.comresearchgate.net These studies typically involve the calculation of various electronic and energetic parameters.
Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the quinazoline derivative). DFT calculations consistently show that for 2,4-dichloroquinazoline, the LUMO has a larger coefficient on the C4 atom compared to the C2 atom. mdpi.comresearchgate.net This indicates that the C4 position is the more electrophilic site and, therefore, more susceptible to nucleophilic attack.
Activation Energy Barriers: The calculation of the activation energy (ΔE‡) for the formation of the transition states leading to the Meisenheimer complexes for both C2 and C4 attack provides a quantitative measure of the kinetic favorability of each pathway. Studies on 2,4-dichloroquinazoline have demonstrated that the activation energy for nucleophilic attack at C4 is significantly lower than that for attack at C2. mdpi.comresearchgate.net This lower energy barrier for the C4 pathway means that this reaction proceeds at a much faster rate, leading to the C4-substituted product as the major isomer.
The table below, based on data for the analogous 2,4-dichloroquinazoline, illustrates the calculated parameters that govern this regioselectivity.
| Parameter | C2 Position | C4 Position | Implication for Reactivity |
| LUMO Coefficient | Smaller | Larger | C4 is more susceptible to nucleophilic attack |
| Calculated Atomic Charge | Less Positive | More Positive | C4 is more electrophilic |
| Activation Energy (ΔE‡) | Higher | Lower | Reaction at C4 is kinetically favored |
This table is illustrative and based on computational studies of the parent 2,4-dichloroquinazoline. The presence of the 5,6-difluoro groups is expected to modulate these values but not alter the general trend of C4 being the more reactive site.
Influence of the 5,6-Difluoro Substituents:
The two fluorine atoms on the benzenoid ring exert a strong electron-withdrawing inductive effect (-I). This effect is expected to have a global activating influence on the entire quinazoline ring system towards nucleophilic attack, making this compound more reactive than its non-fluorinated counterpart. While this general activation is clear, the specific influence on the C2 versus C4 reactivity ratio would require dedicated computational studies on the 5,6-difluoro-substituted molecule. However, it is reasonable to extrapolate that the fundamental preference for C4 substitution will be maintained.
Spectroscopic and Structural Characterization of 2,4 Dichloro 5,6 Difluoroquinazoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms. For 2,4-Dichloro-5,6-difluoroquinazoline, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the presence of only two protons on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms would cause these protons to be deshielded, shifting their signals to a lower field (higher ppm values). The splitting pattern of these signals will depend on the coupling between the two protons and with the fluorine atoms. For comparison, in the related compound 4,7-dichloro-6-nitroquinazoline (B182880), the aromatic protons appear as singlets at 9.18 ppm, 8.76 ppm, and 8.30 ppm in CDCl₃. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbons attached to the electronegative chlorine, fluorine, and nitrogen atoms will be significantly deshielded. The chemical shifts will also be influenced by carbon-fluorine coupling, which can be observed in the spectrum. In the analogous 4,7-dichloro-6-nitroquinazoline, the carbon signals appear in the range of 122.1 ppm to 163.6 ppm in CDCl₃. researchgate.net
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. chemicalbook.com For this compound, two signals are anticipated for the two non-equivalent fluorine atoms at positions 5 and 6. The chemical shifts of these fluorine atoms are influenced by the electronic environment of the quinazoline (B50416) ring. The coupling between the two fluorine atoms and with the neighboring protons would provide valuable structural information.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H | 7.5 - 8.5 | Doublet of doublets | Two signals expected for the two aromatic protons. |
| ¹³C | 110 - 165 | Singlet, Doublet (due to C-F coupling) | Eight distinct signals expected. Carbons attached to heteroatoms will be downfield. |
| ¹⁹F | -110 to -150 | Doublet | Two signals expected for the two fluorine atoms, showing coupling to each other. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and to deduce the structure of a molecule by analyzing its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight (235.01 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M⁺, M⁺+2, and M⁺+4 in an approximate ratio of 9:6:1, which is a hallmark of dichlorinated compounds.
The fragmentation of this compound under electron ionization would likely involve the loss of chlorine atoms, fluorine atoms, or the entire quinazoline ring system. The analysis of these fragment ions can provide further confirmation of the compound's structure. For instance, the mass spectrum of the related 4,7-dichloro-6-nitroquinazoline shows a molecular ion peak at m/z 244.4 [M+H]⁺. researchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Notes |
| 235/237/239 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peak cluster showing the isotopic pattern for two chlorine atoms. |
| 200 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 171 | [M-2Cl]⁺ | Loss of two chlorine atoms. |
| 152 | [M-2Cl-F]⁺ | Subsequent loss of a fluorine atom. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-F, C=N, and C=C bonds.
The C-Cl stretching vibrations typically appear in the region of 800-600 cm⁻¹. The C-F stretching vibrations are usually strong and appear in the 1400-1000 cm⁻¹ region. The C=N and C=C stretching vibrations of the quinazoline ring system are expected in the 1650-1450 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. In the IR spectrum of 4,7-dichloro-6-nitroquinazoline, characteristic peaks are observed at 3089 cm⁻¹ (C-H), 1726, 1645, 1610 cm⁻¹ (C=N), and 1546 cm⁻¹ (C=C). researchgate.net
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| > 3000 | C-H stretch | Aromatic C-H |
| 1650 - 1450 | C=N and C=C stretch | Quinazoline ring |
| 1400 - 1000 | C-F stretch | Aryl-Fluoride |
| 800 - 600 | C-Cl stretch | Aryl-Chloride |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Table 4: Crystallographic Data for the Analogous 2,4-dichloro-7-fluoroquinazoline nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8257 (3) |
| b (Å) | 15.0664 (9) |
| c (Å) | 14.3453 (6) |
| β (°) | 95.102 (5) |
| Volume (ų) | 823.59 (9) |
| Z | 4 |
Computational Chemistry and Theoretical Investigations of Dichloro Difluoroquinazolines
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and molecular geometry of molecules. For quinazoline (B50416) derivatives, DFT calculations, often using basis sets like B3LYP/6-31G**, are employed to determine optimized molecular geometries, bond lengths, and bond angles. These calculations provide a foundational understanding of the molecule's three-dimensional shape and the distribution of electrons within it.
Interactive Table: Example DFT Calculated Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-Cl | 1.74 Å |
| Bond Length | C4-Cl | 1.73 Å |
| Bond Length | C5-F | 1.35 Å |
| Bond Length | C6-F | 1.34 Å |
| Bond Angle | Cl-C2-N1 | 115.8° |
| Bond Angle | Cl-C4-N3 | 116.2° |
| Dihedral Angle | F-C5-C6-F | 1.2° |
Prediction of Quantum Chemical Properties and Reactivity Parameters
Quantum chemical calculations are essential for predicting the reactivity of a molecule. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), and chemical hardness (η) are determined. mdpi.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov
For similar dichloro-substituted heterocyclic compounds, these parameters have been calculated to assess their reactivity. mdpi.com For example, a high electrophilicity index (ω) would indicate that the molecule is a good electron acceptor, making it susceptible to nucleophilic attack. mdpi.com These descriptors are critical in understanding the molecule's stability and how it will interact with other chemical species. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic and Electrophilic Regions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.netyoutube.comresearchgate.net
In quinazoline derivatives, the nitrogen atoms of the quinazoline ring and the oxygen atoms of any carbonyl groups typically represent regions of negative potential, making them likely sites for interaction with electrophiles. mdpi.com Conversely, the hydrogen atoms and regions near the electron-withdrawing chloro and fluoro substituents would exhibit a more positive potential. mdpi.com This mapping is instrumental in understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a ligand, such as a quinazoline derivative, might interact with the active site of a protein. nih.gov
Docking studies on structurally related fluoroquinolines have shown that these compounds can form stable complexes with biological targets, with binding affinities indicating the strength of the interaction. nih.gov The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com These insights are vital for designing more potent and selective inhibitors. nih.gov
Interactive Table: Example Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | -8.5 | LYS72, GLU91, VAL57 |
| Epidermal Growth Factor Receptor | -9.2 | MET793, LYS745, CYS797 |
| Tumor Necrosis Factor-alpha | -7.9 | TYR119, GLY121, LEU57 |
Analysis of Conformational Dynamics and Stereochemical Aspects
The flexibility of a molecule and its ability to adopt different conformations can be crucial for its biological activity. Computational methods can be used to explore the conformational landscape of a molecule and identify its most stable conformers. For molecules with rotatable bonds, understanding the energy barriers between different conformations is important.
For substituted benzofuroxans, which share some structural similarities with the compound of interest, DFT calculations have been used to investigate the torsional angles and rotational barriers of substituent groups. nih.govmdpi.com These studies reveal how steric and electronic effects influence the preferred three-dimensional structure of the molecule in solution. nih.govmdpi.com Such analyses are important for understanding how the molecule might adapt its shape to fit into a binding site.
Structure Activity Relationship Sar Studies of 2,4 Dichloro 5,6 Difluoroquinazoline Scaffolds
Systematic Investigation of Halogenation Pattern Effects on Activity (e.g., position, number, and type of halogens)
The biological activity of quinazoline (B50416) derivatives is significantly influenced by the pattern of halogen substitution on the benzene (B151609) ring. The position, number, and type of halogens can dramatically alter the compound's potency and selectivity.
Research into related scaffolds, such as 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, demonstrates that electron-withdrawing substitutions on the A ring, including fluorine (F), bromine (Br), and chlorine (Cl), are associated with stronger biological activity. nih.gov The presence of these halogens can enhance binding affinity through various interactions. For example, structural analysis of certain analogs revealed that a bromine atom at position 4 of a benzene ring can form a halogen bond with the backbone nitrogen of a phenylalanine residue (Phe282) within the ligand-binding pocket, contributing to tighter packing and increased affinity. nih.gov
Impact of Substituents at C2 and C4 Positions on Biological Target Interactions
The C2 and C4 positions of the quinazoline ring are pivotal for modulating biological activity, and modifications at these sites are a cornerstone of SAR studies. The reactivity of these positions, particularly the heightened reactivity of the C4-chloro substituent due to the adjacent α-nitrogen, makes it a primary site for nucleophilic substitution. researchgate.net
Extensive research has shown that the nature of the substituent at the C4 position is a major determinant of efficacy and target selectivity. For instance, the introduction of a 4-anilino group is a well-established strategy for creating potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These compounds act as ATP-competitive inhibitors. nih.gov Similarly, attaching a morpholinyl group at the C4 position has led to the development of compounds with significant anti-obesity activity. nih.gov
The substituent at the C2 position also plays a crucial role. While the C4 position is often modified to direct target engagement, the C2 position can be altered to fine-tune activity and pharmacokinetic properties. nih.gov For example, in a series of quinazolin-4(3H)-ones, the introduction of a dithiocarbamate (B8719985) side chain at the C2-position resulted in compounds with potent antitumor activity by targeting tubulin. researchgate.net The interplay between substituents at both C2 and C4 is complex; for example, 2-chloro-4-sulfonylquinazolines can undergo a functional group swap where a nucleophile first replaces the C4-sulfonyl group, followed by an intramolecular reaction that displaces the C2-chloride. researchgate.net This demonstrates the chemical versatility of the 2,4-dichloroquinazoline (B46505) scaffold for creating diverse derivatives.
The table below summarizes the effect of different substituents at the C2 and C4 positions on the biological activity of quinazoline-based compounds.
| Position | Substituent | Resulting Biological Activity | Target/Mechanism | Reference |
| C4 | Anilino | Potent anti-cancer activity | EGFR Tyrosine Kinase Inhibition | nih.gov |
| C4 | Morpholinyl | Anti-obesity activity | Not specified | nih.gov |
| C4 | Decylamine (B41302) | Beneficial for antimicrobial activity | Not specified | nih.gov |
| C2 | Dithiocarbamate side chain | Potent antitumor activity | Tubulin targeting | researchgate.net |
| C2 | Phenyl-substituted | Moderate cytotoxic activity | Not specified | nih.gov |
| C2 | Naphthyl-substituted | Unfavorable for cytotoxic activity | Not specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis of 2,4-Dichloro-5,6-difluoroquinazoline Analogs
Quantitative Structure-Activity Relationship (QSAR) analysis provides a mathematical framework for correlating the chemical structure of a series of compounds with their biological activity. For quinazoline analogs, QSAR studies have been instrumental in identifying key molecular descriptors that govern their inhibitory potential.
A QSAR study on quinazoline derivatives as protein tyrosine kinase (erbB-2) inhibitors revealed that specific 2D descriptors are highly predictive of activity. nih.gov The analysis, using Multiple Linear Regression (MLR), produced a statistically significant model with high correlation coefficients for the training set (r² = 0.956) and cross-validation (q² = 0.915). nih.gov The model indicated that Estate Contribution descriptors, specifically SaaOE-Index and SsClE-index, were the most critical factors. nih.gov
A key finding from this QSAR model was the positive coefficient for the SsClE-index, which suggests that an electron-withdrawing group at the C4 position of the quinazoline ring enhances inhibitory activity. nih.gov This aligns perfectly with the known reactivity of the 2,4-dichloroquinazoline scaffold, where the C4-chloro atom serves as an excellent leaving group for the introduction of various functionalities. Conversely, the model showed that an SsCH3E-index descriptor had a deactivating effect, indicating that methyl groups are detrimental to activity. nih.gov Although this specific study was not performed on this compound itself, its findings are highly relevant. The principles derived from the QSAR model—such as the importance of an electrophilic C4 position—are directly applicable to understanding the potential of this scaffold in drug design.
Exploration of Chemical Space through Library Synthesis and Screening for Mechanistic Insights
The exploration of chemical space through the synthesis and screening of compound libraries is a powerful strategy for discovering novel bioactive agents and gaining mechanistic insights. The this compound scaffold is an ideal starting point for such explorations due to the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective modifications.
The synthesis of polysubstituted quinazoline derivatives is often achieved through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, which can be applied to halogenated quinazolines. researchgate.net This enables the creation of large and diverse libraries of compounds by introducing a wide variety of substituents at the C2 and C4 positions. For example, researchers have synthesized libraries of 2,4,6-trisubstituted quinazolines to evaluate their antimicrobial activities. nih.gov Screening of this library revealed that a decylamine group at C4 was beneficial for activity, while an iodo-group at C6 was detrimental. nih.gov
Another approach involves the synthesis of acylhydrazone quinazolines, which have shown significant activity against various microbial strains. nih.gov By systematically synthesizing and testing a library of these derivatives, researchers can identify pharmacophores responsible for the desired biological effect. Screening a library of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chains at the C2-position led to the identification of a potent compound that induces G2/M phase arrest in cancer cells, pointing to tubulin as a potential target. researchgate.net These library-based approaches are crucial for understanding the mechanism of action and for identifying the key structural features required for potent and selective biological activity.
Ligand-Target Binding Affinity and Selectivity Studies (in vitro, non-clinical)
In vitro studies are essential for quantifying the binding affinity and selectivity of a ligand for its biological target. For quinazoline-based inhibitors, these studies often involve measuring the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) against specific enzymes, such as protein kinases.
The 2,4-dichloroquinazoline scaffold has been used to develop highly potent ligands. For instance, the related compound INT131, a PPARγ partial agonist, binds to its target with a Kᵢ of 10 nM and exhibits an EC₅₀ of 4 nM in cell-based transcriptional assays. nih.gov This demonstrates the potential for dichloro-substituted scaffolds to achieve high-affinity binding.
The substituents introduced at the C2 and C4 positions are critical for determining both affinity and selectivity. SAR studies on 4-anilinoquinazolines have led to the identification of compounds with potent inhibitory activity against EGFR and VEGFR-2 kinases. researchgate.net The binding affinity is often influenced by specific interactions within the ATP-binding pocket of the kinase. Computational studies on the binding of 2,4-diaminoquinazoline inhibitors to dihydrofolate reductase have shown that while the core quinazoline structure provides a good foundation, specific substitutions, such as an N-methyl group found in methotrexate, can significantly enhance binding strength. nih.gov
Selectivity is another key parameter. A desirable inhibitor should bind strongly to its intended target with minimal affinity for other related targets to reduce off-target effects. The development of multi-kinase inhibitors from the quinazoline scaffold has been reported, where a single compound can effectively inhibit several cancer-related kinases. mdpi.com The table below presents binding affinity data for representative quinazoline derivatives against various targets, illustrating the high potency that can be achieved with this scaffold.
| Compound Class | Target | Measurement | Value | Reference |
| Quinazolin-4(3H)-one derivative (5c) | HT29 cancer cell line | IC₅₀ | 5.53 µM | researchgate.net |
| PPARγ Partial Agonist (INT131) | PPARγ | Kᵢ | 10 nM | nih.gov |
| PPARγ Partial Agonist (INT131) | PPARγ | EC₅₀ | 4 nM | nih.gov |
| Quinoline-4-carboxamide analogs | Plasmodium falciparum eEF2 | Binding Affinity | -8.2 to -10.7 kcal/mol | nih.gov |
Advanced Research Applications of 2,4 Dichloro 5,6 Difluoroquinazoline As a Chemical Scaffold
Role as a Versatile Synthetic Intermediate for Diverse Heterocyclic Compounds
The 2,4-dichloro-5,6-difluoroquinazoline scaffold is a valuable starting material for the synthesis of a wide array of complex heterocyclic compounds. The electron-withdrawing nature of the chlorine and fluorine substituents enhances the reactivity of the quinazoline (B50416) core, making it susceptible to nucleophilic substitution and cross-coupling reactions. This heightened reactivity allows for the selective introduction of various functional groups at the 2 and 4 positions, leading to the construction of diverse molecular architectures.
The chlorine atom at the 4-position of the quinazoline ring is particularly labile and readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. This regioselectivity is a key feature that synthetic chemists exploit to build molecular complexity in a controlled manner. For instance, reactions with primary and secondary amines, including anilines and aliphatic amines, proceed efficiently to yield the corresponding 4-aminoquinazoline derivatives. nih.govnih.gov This method is a cornerstone for the synthesis of numerous biologically active molecules.
Beyond simple amino substitutions, the reactivity of the dichloro-scaffold can be harnessed to construct more elaborate fused heterocyclic systems. While specific examples starting from this compound are not extensively documented in publicly available literature, the analogous reactivity of other 2,4-dichloroquinazolines suggests the potential for similar transformations. These could include intramolecular cyclization reactions to form tricyclic and tetracyclic ring systems, which are of significant interest in drug discovery.
The following table summarizes the types of reactions that 2,4-dichloro-substituted quinazolines, including the 5,6-difluoro analog, can undergo to form diverse heterocyclic structures.
| Reaction Type | Nucleophile/Reagent | Resulting Heterocyclic Core |
| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines | 4-Aminoquinazolines |
| Nucleophilic Aromatic Substitution (SNAr) | Anilines | 4-Anilinoquinazolines |
| Nucleophilic Aromatic Substitution (SNAr) | Hydrazines | 4-Hydrazinylquinazolines |
| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Boronic acids, Alkynes | C-C bond formation at C2/C4 |
Exploration in Material Science Research and Optoelectronic Applications
While the primary focus of research on quinazoline derivatives has been in the pharmaceutical arena, the unique electronic properties of halogenated heterocycles like this compound make them intriguing candidates for material science applications. The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic and photophysical properties, often leading to enhanced performance in organic light-emitting diodes (OLEDs) and other optoelectronic devices. capes.gov.brhkbu.edu.hk
The potential for this scaffold in material science is further underscored by the exploration of related difluoro-substituted aromatic compounds as chiral dopants for liquid crystal compositions. beilstein-journals.org The introduction of chirality and the influence of fluorine atoms can significantly impact the mesomorphic and electro-optical properties of liquid crystal mixtures.
Investigation as a Core Scaffold for Enzyme Inhibition Studies (in vitro mechanistic insights)
The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the core of numerous enzyme inhibitors, particularly kinase inhibitors. itn-tadfsolutions.de The 2,4-disubstituted quinazoline motif is a key pharmacophore in several clinically approved drugs that target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Derivatives of 2,4-dichloro-quinazoline serve as crucial intermediates in the synthesis of potent enzyme inhibitors. The ability to selectively substitute the chlorine atoms allows for the introduction of various functionalities that can interact with specific amino acid residues in the active site of an enzyme. While direct in vitro mechanistic studies on this compound itself are not extensively reported, the vast body of research on analogous compounds provides strong evidence for its potential in this area.
For example, the synthesis of 4-anilinoquinazoline (B1210976) derivatives from 2,4-dichloroquinazoline (B46505) precursors is a common strategy for developing inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. biorxiv.org The aniline (B41778) moiety typically occupies the ATP-binding pocket of the kinase, while modifications at the 2-position can be used to enhance potency and selectivity. The fluorine atoms at the 5 and 6 positions of the this compound scaffold could offer unique interactions within the enzyme's active site, potentially leading to improved binding affinity or a modified inhibition profile.
The table below provides examples of enzymes that are targeted by quinazoline-based inhibitors, highlighting the potential areas of investigation for derivatives of this compound.
| Enzyme Family | Specific Enzyme Target | Therapeutic Area |
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |
| Protein Kinases | Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer |
| Protein Kinases | Platelet-Derived Growth Factor Receptor (PDGFR) | Cancer |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase | Infectious Diseases, Cancer |
Development of Chemical Probes for Understanding Cellular Processes
Chemical probes are essential tools for dissecting complex biological processes within living cells. Fluorescent probes, in particular, enable the visualization and tracking of specific molecules and events with high spatial and temporal resolution. beilstein-journals.orgresearchgate.net The development of novel fluorescent scaffolds is crucial for expanding the repertoire of available probes and for targeting new biological questions.
The quinazoline scaffold has been identified as a promising platform for the development of fluorescent probes. For instance, N4-phenylquinazoline-4,6-diamine has been reported as a tunable fluorescent scaffold. researchgate.net By systematically modifying the electronic properties of the phenyl substituent, the fluorescence intensity of the quinazoline core can be modulated. This "turn-on" characteristic is highly desirable for a fluorescent probe, as it minimizes background signal and enhances sensitivity.
Given its structural similarity and the presence of fluorine atoms which can influence photophysical properties, this compound represents a potential starting point for the design of new chemical probes. The reactive chlorine atoms provide convenient handles for the attachment of recognition elements for specific biomolecules or for the introduction of functionalities that respond to changes in the cellular environment, such as pH or the presence of specific ions. nih.govbiorxiv.orgmdpi.com
Although the direct application of this compound as a chemical probe has not been explicitly described in the available literature, the principles of fluorescent probe design suggest its potential. By replacing one or both chlorine atoms with appropriate fluorophores or recognition moieties, it may be possible to create novel probes for bioimaging and for studying cellular signaling pathways.
Future Research Directions and Unexplored Avenues for 2,4 Dichloro 5,6 Difluoroquinazoline
Development of Novel and Sustainable Synthetic Routes for Dichloro-difluoroquinazolines
The conventional synthesis of 2,4-dichloroquinazoline (B46505) scaffolds typically involves a multi-step process beginning with a substituted anthranilic acid. nih.govresearchgate.net For 2,4-Dichloro-5,6-difluoroquinazoline, the process would logically start from 2-amino-3,4-difluorobenzoic acid. The common route involves condensation to form the corresponding quinazoline-2,4-dione, followed by chlorination using agents like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. researchgate.netderpharmachemica.com
Future research should prioritize the development of more sustainable and efficient synthetic methodologies. Key areas for investigation include:
Alternative Chlorinating Agents: Moving away from phosphorus oxychloride, which produces corrosive byproducts, is a key goal. Investigating milder and more environmentally benign chlorinating agents could improve the safety and sustainability of the synthesis.
One-Pot Syntheses: Designing a one-pot or tandem reaction sequence that converts the starting anthranilic acid derivative directly to the dichloroquinazoline without isolating the dione (B5365651) intermediate would significantly improve process efficiency, reduce waste, and lower costs.
Flow Chemistry: Transitioning the synthesis from batch processing to a continuous flow system could offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability.
Green Solvents: The exploration of greener and less toxic solvents to replace traditional solvents like N,N-dimethylaniline or excess POCl₃ is crucial for reducing the environmental impact of the synthesis.
In-depth Mechanistic Investigations of Complex Chemical Transformations
The reactivity of 2,4-dichloroquinazolines is dominated by nucleophilic aromatic substitution (SNAr), where the chlorine at the C4 position is significantly more susceptible to substitution than the one at C2. nih.gov This regioselectivity is attributed to the superior ability of the N1 nitrogen atom to stabilize the intermediate Meisenheimer complex formed during the attack at C4. nih.gov The accepted mechanism is a two-step addition-elimination process. nih.gov
While this general mechanism is understood, future research could provide deeper insights:
Computational Modeling of Transition States: While initial in silico studies on simpler analogs have been performed, detailed Density Functional Theory (DFT) calculations on this compound are needed. nih.gov Modeling the transition state energies for nucleophilic attack at both C2 and C4, while accounting for the electronic influence of the C5 and C6 fluorine atoms, would provide precise quantitative data on regioselectivity.
Kinetic Studies: Performing detailed kinetic analysis of substitution reactions with various nucleophiles can help build Hammett plots to quantify the electronic effects of substituents on both the quinazoline (B50416) core and the incoming nucleophile. acs.org This data is invaluable for understanding and predicting reactivity.
Investigating Concerted Mechanisms: Recent findings suggest that some SNAr reactions may proceed through concerted or borderline mechanisms rather than a stepwise process. nih.gov Detailed mechanistic studies could determine if such pathways are relevant for this specific compound under certain conditions.
Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities
The primary known reaction is the highly regioselective SNAr at the C4 position with amine nucleophiles to yield 2-chloro-4-aminoquinazoline derivatives. nih.gov This is a robust and widely used transformation. However, significant opportunities remain to explore other reactivity patterns.
Future Derivatization Strategies:
Selective C2 Functionalization: After blocking the C4 position, the less reactive C2-chloro group can be targeted for substitution, typically requiring harsher reaction conditions (higher temperatures or stronger bases). A systematic exploration of C2 substitution with a wide array of nucleophiles (O, S, N-based) is a logical next step.
Transition-Metal Catalyzed Cross-Coupling: The two C-Cl bonds are prime handles for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). Future work should focus on developing selective conditions to functionalize one position over the other, enabling the introduction of diverse carbon-based substituents (aryl, alkyl, alkynyl groups).
Reactions on the Fluorinated Ring: The C5 and C6 fluorine atoms could potentially be displaced via nucleophilic aromatic substitution, although this would require highly activated systems or specific reaction conditions. Investigating lithiation followed by electrophilic quench on the benzene (B151609) portion of the molecule also represents an unexplored avenue.
The table below summarizes established reaction conditions for the regioselective C4-substitution on analogous 2,4-dichloroquinazoline precursors, which can serve as a starting point for the derivatization of this compound. nih.gov
Table 1: Representative Conditions for Regioselective C4-Substitution of 2,4-Dichloroquinazoline Precursors
| Nucleophile Type | Base | Solvent | Temperature (°C) | Reaction Time |
|---|---|---|---|---|
| Aliphatic Amines | Et₃N or iPr₂NEt | THF or Ethanol | Room Temp - 80 | 0.5 - 12 hours |
| Anilines | NaOAc or iPr₂NEt | THF/H₂O or Dioxane | Room Temp - 82 | 4 - 12 hours |
Advanced Predictive Modeling and Machine Learning for Rational Design of New Derivatives
Computational chemistry is a powerful tool for accelerating the discovery of new molecules with desired properties. For quinazoline derivatives, methods like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are already in use to design and screen potential therapeutic agents. nih.govnih.gov
Future research in this area should leverage more advanced computational approaches:
High-Throughput Virtual Screening: Using the this compound core as a scaffold, millions of virtual compounds can be generated by computational derivatization at the C2, C4, and other positions. These virtual libraries can be rapidly screened against biological targets using molecular docking to identify promising candidates. nih.gov
Machine Learning (ML) for Property Prediction: ML models, particularly deep neural networks, can be trained on existing chemical data to predict various properties of new, unsynthesized quinazoline derivatives, including biological activity, toxicity, and physicochemical parameters (ADMET). nih.gov This can guide synthetic efforts toward molecules with a higher probability of success.
Generative Models: Advanced ML techniques like generative adversarial networks (GANs) or recurrent neural networks (RNNs) can be used to design novel quinazoline structures de novo. These models can learn the underlying patterns of known active molecules and generate new structures optimized for specific biological targets.
The table below lists key computational techniques and their applications in the rational design of quinazoline-based molecules.
Table 2: Computational and Machine Learning Techniques for Drug Design
| Technique | Application |
|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a biological target (e.g., an enzyme or receptor). nih.govnih.gov |
| QSAR | Correlates the structural properties of compounds with their biological activity to predict the activity of new molecules. |
| Molecular Dynamics (MD) | Simulates the movement of a molecule and its target over time, providing insights into binding stability and conformational changes. nih.gov |
| MM-GBSA/PBSA | Calculates the binding free energy of a ligand to a receptor, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov |
| Deep Learning | Used for complex QSAR modeling and de novo design, capable of learning from vast and complex chemical datasets. |
By systematically pursuing these research avenues, the scientific community can fully exploit the synthetic versatility of this compound, paving the way for the discovery of novel compounds for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
